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Introduction

The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2,
BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that regulate gene
transcription.[1] These proteins contain two tandem N-terminal bromodomains, BD1 and BD2,
which recognize and bind to acetylated lysine residues on histones and other proteins.[2][3]
This interaction is crucial for recruiting transcriptional machinery to specific gene promoters and
enhancers.[3][4] While pan-BET inhibitors that target both bromodomains have shown
therapeutic potential, they have also been associated with toxicity in clinical trials.[2][5] This
has spurred the development of selective inhibitors that target either BD1 or BD2 to dissect
their specific biological roles and potentially offer an improved safety profile.[1][5]

GSKO046 (also known as iBET-BD2) is a potent, orally active, and highly selective inhibitor of
the second bromodomain (BD2) of the BET protein family.[2][5][6][7] Characterizing the
selectivity profile of such compounds is critical. The BROMOscan® platform from Eurofins
DiscoverX is a competitive binding assay used to determine the interactions between a test
compound and a large panel of bromodomains.[8][9] This application note provides a summary
of BROMOscan profiling data for GSK046, a detailed protocol for the assay, and illustrates the
relevant biological pathways and experimental workflows.

Data Presentation: GSK046 Selectivity Profile
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The selectivity of GSK046 has been assessed using various methods, including BROMOscan
and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The data
consistently demonstrates its high affinity and selectivity for the BD2 domain of BET family
proteins over the BD1 domain.

Table 1: BROMOscan Dissociation Constants (Kd) of GSK046

This table summarizes the dissociation constants (Kd) for GSK046 against the individual
bromodomains of the BET family, as determined by the BROMOscan assay. Lower Kd values
indicate stronger binding affinity.

Target Bromodomain Kd (nM)
BRD2 (BD1) 1621
BRD2 (BD2) 35
BRD3 (BD1) 2082
BRD3 (BD2) 32
BRD4 (BD1) 769
BRD4 (BD2) 9

BRDT (BD1) 2454
BRDT (BD2) 15

Table 2: TR-FRET Inhibition Constants (IC50) of GSK046

This table presents the half-maximal inhibitory concentrations (IC50) from TR-FRET assays,
providing complementary data on the potency of GSK046.
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Target Bromodomain IC50 (nM)
BRD2 (BD2) 264[6][7][10][11]
BRD3 (BD2) 98[6][7][10][11]
BRD4 (BD2) 49[6][7][10][11]
BRDT (BD2) 214[6][7][10][11]

Signaling Pathway and Mechanism of Action

BET proteins act as scaffolds on chromatin. By binding to acetylated histones via their
bromodomains, they recruit transcriptional regulators, such as the positive transcription
elongation factor b (P-TEFb), to promote the expression of target genes, including many
involved in inflammation and cell growth.[3] GSK046 selectively binds to the BD2 pocket,
preventing the BET protein from engaging with its acetylated protein partners and thereby
inhibiting the induction of gene expression that is responsive to inflammatory stimuli.[1][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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